molecular formula C6H9N3 B3356070 [(E)-(Pyrrolidin-1-yl)methylidene]cyanamide CAS No. 64965-62-4

[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide

Cat. No.: B3356070
CAS No.: 64965-62-4
M. Wt: 123.16 g/mol
InChI Key: JKOROYFWCVXNMW-UHFFFAOYSA-N
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Description

[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide is a chemical compound with the molecular formula C6H10N4 It is characterized by the presence of a pyrrolidine ring attached to a cyanamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(Pyrrolidin-1-yl)methylidene]cyanamide typically involves the reaction of pyrrolidine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production. The use of catalysts may also be explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to an amine.

    Substitution: The methylene bridge allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-(Pyrrolidin-1-yl)methylidene]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanamide group is particularly reactive, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups.

    Cyanamide derivatives: Compounds with the cyanamide group but different ring structures or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine ring and cyanamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity that may not be observed in other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Properties

IUPAC Name

pyrrolidin-1-ylmethylidenecyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-8-6-9-3-1-2-4-9/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOROYFWCVXNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494759
Record name [(E)-(Pyrrolidin-1-yl)methylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64965-62-4
Record name [(E)-(Pyrrolidin-1-yl)methylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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